VBIT-4 - 2086257-77-2

VBIT-4

Catalog Number: EVT-285804
CAS Number: 2086257-77-2
Molecular Formula: C21H23ClF3N3O3
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VBIT-4 is a small molecule identified through high-throughput compound screening and medicinal chemistry efforts. [] It functions as a specific inhibitor of voltage-dependent anion channel 1 (VDAC1) oligomerization. [, ] VDAC1, located on the outer mitochondrial membrane, plays a critical role in regulating cell survival and death pathways, including apoptosis. [] VBIT-4's ability to inhibit VDAC1 oligomerization makes it a valuable tool for studying mitochondrial function and its role in various diseases.

VBIT-3

Compound Description: VBIT-3 is a small molecule that directly interacts with VDAC1 and prevents its oligomerization []. This compound protects against apoptosis by inhibiting mitochondrial dysfunction, restoring mitochondrial membrane potential, decreasing reactive oxygen species production, preventing hexokinase detachment from mitochondria, and maintaining intracellular Ca2+ levels [].

Relevance: VBIT-3 is structurally related to VBIT-4 and shares its ability to inhibit VDAC1 oligomerization []. Both compounds exhibit similar protective effects against apoptosis and mitochondrial dysfunction, suggesting a comparable mechanism of action [].

VBIT-12

Compound Description: VBIT-12 is a small molecule identified as a VDAC1-specific inhibitor that prevents VDAC1 oligomerization and downstream effects such as apoptosis, reactive oxygen species production, and increased cytosolic Ca2+ []. VBIT-12 rescued cell death induced by mutant SOD1 in neuronal cultures and improved muscle endurance in a mouse model of amyotrophic lateral sclerosis (ALS) [].

Relevance: Like VBIT-4, VBIT-12 exhibits high specificity for VDAC1, inhibiting its oligomerization and the subsequent cascade of events leading to apoptosis []. Both compounds demonstrate therapeutic potential in models of neurodegenerative diseases [], suggesting a shared mechanism of action focused on preserving mitochondrial health.

Cyclosporin A (CsA)

Compound Description: Cyclosporin A is an immunosuppressive drug that inhibits the mitochondrial permeability transition pore (mPTP) []. It is often used in research settings to investigate the role of mPTP in various cellular processes.

Relevance: While structurally distinct from VBIT-4, Cyclosporin A displays a functional relationship by also targeting mitochondrial processes. Both compounds, in conjunction with inhibiting VDAC oligomerization, reduce mtDNA release and downstream inflammatory responses, suggesting a degree of overlap in their mechanisms for protecting mitochondrial integrity and function [].

5-azacytidine (5-aza)

Relevance: While not a direct structural analog of VBIT-4, 5-azacytidine was used in conjunction with VBIT-4 in one study to assess its impact on tumor growth and metastasis in triple-negative breast cancer []. The study found that VBIT-4 counteracted the suppressive effects of 5-azacytidine on tumor progression, suggesting an interaction between the compounds and highlighting the potential role of VDAC1 in cancer progression [].

Source and Classification

VBIT-4 is classified as a small molecule inhibitor with the chemical formula C21H23ClF3N3O3 and a molecular weight of approximately 457.87 g/mol. It is categorized under the broader class of VDAC1 inhibitors, which are being investigated for their potential to regulate apoptosis and mitochondrial function . The compound was synthesized as part of research efforts to develop targeted therapies for diseases characterized by enhanced apoptosis due to VDAC1 overexpression .

Synthesis Analysis

Methods and Technical Details

The synthesis of VBIT-4 involved modifications to a parent compound known as AKOS-022. The synthetic route included:

  1. Modification of the Piperazine Ring: The piperazine ring was conjugated with an aniline moiety, replacing the piperidine present in AKOS-022.
  2. Linearization of the Core Structure: The pyrrolidine-2,5-dione ring from AKOS-022 was linearized to form the butanamide moiety characteristic of VBIT-4.

These structural changes were designed to enhance the binding affinity of the compound for VDAC1, thereby improving its inhibitory effects on VDAC1 oligomerization and subsequent apoptotic processes .

Molecular Structure Analysis

Structure and Data

The molecular structure of VBIT-4 features a complex arrangement that includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Hydrogen Bond Donors and Acceptors: Facilitating interactions with target proteins.

The compound's specific structural data includes:

  • Molecular Formula: C21H23ClF3N3O3
  • Exact Mass: 457.138 g/mol
  • LogP: 3.9
  • Heavy Atom Count: 31
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8 .
Chemical Reactions Analysis

Reactions and Technical Details

VBIT-4 primarily acts through its interaction with VDAC1, inhibiting its oligomerization and preventing the release of pro-apoptotic factors. Key reactions include:

  • Binding to VDAC1: The binding affinity of VBIT-4 for VDAC1 was quantified using microscale thermophoresis, yielding a dissociation constant (Kd) of approximately 3 μM.
  • Inhibition of Apoptosis: By preventing the oligomerization of VDAC1, VBIT-4 effectively reduces mitochondrial dysfunction and apoptosis induced by various stressors, including oxidative stress and pro-apoptotic stimuli like amyloid-beta .
Mechanism of Action

Process and Data

VBIT-4 exerts its biological effects by targeting VDAC1, which serves as a regulatory hub for cellular survival signals. The mechanism involves:

  1. Inhibition of Oligomerization: By binding to VDAC1, VBIT-4 prevents its oligomerization, which is crucial for the release of apoptogenic factors from mitochondria.
  2. Restoration of Mitochondrial Function: The compound helps maintain mitochondrial membrane potential and reduces reactive oxygen species production.
  3. Modulation of Calcium Homeostasis: By stabilizing VDAC1 interactions with anti-apoptotic proteins like hexokinase, VBIT-4 aids in regulating intracellular calcium levels, further preventing apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VBIT-4 exhibits several notable physical properties:

  • Appearance: Light yellow to yellow solid powder.
  • Melting Point: Not specified but inferred to be stable under physiological conditions.

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic regions.
  • Stability: Demonstrated stability in biological assays, maintaining activity across various concentrations.

These properties are critical for its application in biological systems where stability and solubility can influence therapeutic efficacy .

Applications

Scientific Uses

VBIT-4 has been explored for various scientific applications, particularly in the context of diseases characterized by mitochondrial dysfunction:

  1. Neurodegenerative Diseases: In models of Alzheimer's disease, VBIT-4 has shown promise in preventing neuronal cell death associated with amyloid-beta toxicity.
  2. Autoimmune Disorders: The compound has been effective in reducing disease severity in murine models of systemic lupus erythematosus by modulating immune responses.
  3. Cancer Research: Given its role in regulating apoptosis, VBIT-4 is being investigated as a potential therapeutic agent in cancers where VDAC1 is overexpressed .
Introduction to Mitochondrial Gatekeeping and VDAC1

Voltage-Dependent Anion Channel 1 (VDAC1) as a Mitochondrial Hub Protein

Structural and Functional Dynamics of VDAC Isoforms

VDAC isoforms (VDAC1, VDAC2, VDAC3) constitute a family of β-barrel proteins embedded in the outer mitochondrial membrane (OMM). While all three isoforms share core structural features—19 transmembrane β-strands forming a pore with an N-terminal α-helix—key functional distinctions exist. VDAC1, the most abundant isoform, exhibits the highest conductance for metabolites like ATP/ADP and NADH. Its N-terminal domain (residues 1-26) contains a dynamic α-helix that regulates gating behavior through voltage-dependent conformational shifts [1] [6]. VDAC2, though structurally similar, possesses a unique N-terminal extension that enables its anti-apoptotic role by sequestering BAK. VDAC3, distinguished by reactive cysteine residues, primarily contributes to redox homeostasis but displays lower channel conductance [6].

Table 1: Comparative Features of Mammalian VDAC Isoforms

IsoformStructural FeaturesTissue ExpressionPrimary Functions
VDAC119 β-strands; mobile N-terminal α-helixUbiquitous; highest in metabolically active tissuesMetabolite transport; apoptosis regulation; Ca²⁺ crosstalk
VDAC2Extended N-terminus; similar β-barrelTestis, heart, liverBAK sequestration; anti-apoptotic functions
VDAC3Reactive cysteine residues; conserved β-strandsBrain, kidney, immune cellsOxidative stress protection; redox signaling

Role in Metabolic Cross-Talk, Ca²⁺ Homeostasis, and Apoptotic Regulation

VDAC1 serves as the primary conduit for mitochondrial-nuclear metabolic communication, facilitating bidirectional transport of ions, nucleotides (ATP/ADP), and metabolites (pyruvate, succinate). It regulates cellular energy flux by controlling ATP/ADP exchange rates, thereby directly modulating oxidative phosphorylation efficiency [1]. In calcium signaling, VDAC1 forms physical contacts with endoplasmic reticulum (ER) membranes via IP3 receptor complexes, enabling regulated Ca²⁺ transfer into mitochondria—a process critical for buffering cytosolic Ca²⁺ waves and activating dehydrogenases [6].

Beyond metabolism, VDAC1 integrates stress signals into mitochondrial apoptotic pathways. Under physiological conditions, it binds anti-apoptotic proteins like hexokinase-II and Bcl-xL. During apoptosis, however, VDAC1 undergoes conformational shifts that promote oligomerization, forming large pores (2.5–3 nm) capable of releasing cytochrome c and apoptogenic factors into the cytosol [1] [4]. This oligomerization represents a pivotal commitment step in intrinsic apoptosis.

Table 2: Key Functional Roles of VDAC1 in Cellular Homeostasis

FunctionMechanismPhysiological ImpactPathological Consequence of Dysregulation
Metabolic Cross-TalkATP/ADP exchange; metabolite transportMaintains energy homeostasisReduced ATP yield; glycolytic shift
Ca²⁺ HomeostasisER-mitochondria tethering; regulated ion fluxActivates TCA cycle enzymes; signal transductionCa²⁺ overload; permeability transition pore opening
Apoptosis RegulationOligomerization; cytochrome c releaseProgrammed cell deathUncontrolled apoptosis (neurodegeneration) or evasion (cancer)

Pathological Implications of VDAC1 Dysregulation

Overexpression and Oligomerization in Neurodegeneration, Metabolic Disorders, and Autoimmunity

VDAC1 dysregulation manifests as pathological overexpression and oligomerization across diverse diseases:

  • Neurodegeneration: In Alzheimer’s disease (AD), VDAC1 expression increases 2–3-fold in neurons surrounding amyloid-beta plaques. Oligomerized VDAC1 facilitates cytochrome c release, activating caspases and contributing to neuronal loss. Similar upregulation occurs in ALS spinal cords, where mutant SOD1 binds VDAC1, promoting oligomerization [7] [10].
  • Metabolic Disorders: Type 2 diabetes (T2D) models show elevated VDAC1 expression in pancreatic β-cells, correlating with mitochondrial permeability transition and impaired insulin secretion [8].
  • Autoimmunity: Systemic lupus erythematosus (SLE) exhibits enhanced VDAC1 oligomerization in leukocytes, facilitating mitochondrial DNA (mtDNA) release into the cytosol. This mtDNA acts as a DAMP (damage-associated molecular pattern), stimulating cGAS-STING-mediated interferon responses and neutrophil extracellular trap (NET) formation [5].

Table 3: VDAC1 Dysregulation in Disease Models

Disease ModelVDAC1 AlterationFunctional ConsequenceReference
Alzheimer’s (5×FAD mice)2.8-fold ↑ expression; oligomerizationNeuronal apoptosis; cognitive decline [7]
Lupus (MRL/lpr mice)Enhanced oligomerizationmtDNA release; NETosis; skin/kidney pathology [5]
Type 2 Diabetes (db/db mice)Overexpression in β-cellsMitochondrial swelling; reduced insulin secretion [8]
ALS (SOD1G93A mice)Oligomerization ↑ in motor neuronsCytochrome c release; muscle denervation [10]

VDAC1 as a Convergence Point for Mitochondrial Dysfunction and Cell Death Signaling

VDAC1 oligomerization represents a unifying mechanism linking mitochondrial dysfunction to inflammatory and apoptotic cascades:

  • mtDNA Release: Oxidative stress prompts VDAC1 oligomerization, forming pores that permit mtDNA extrusion into the cytosol. In sepsis, this activates cGAS-STING signaling and endothelial pyroptosis, exacerbating lung injury [6] [9].
  • Inflammasome Activation: Cytosolic mtDNA from VDAC1 pores stimulates NLRP3 inflammasomes, driving IL-1β maturation in lupus and colitis [5] [6].
  • Metabolic Collapse: Oligomerized VDAC1 disrupts metabolite flux, reducing ATP synthesis while increasing ROS production. This establishes a vicious cycle exacerbating mitochondrial damage in neurodegenerative contexts [1] [10].

Properties

CAS Number

2086257-77-2

Product Name

VBIT-4

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide

Molecular Formula

C21H23ClF3N3O3

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Solubility

Soluble in DMSO

Synonyms

VBIT-4; VBIT 4; VBIT4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.